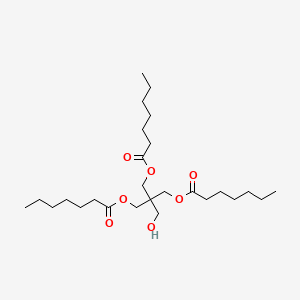

Pentaerythrityl triheptanoate

Description

Properties

IUPAC Name |

[2,2-bis(heptanoyloxymethyl)-3-hydroxypropyl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O7/c1-4-7-10-13-16-23(28)31-20-26(19-27,21-32-24(29)17-14-11-8-5-2)22-33-25(30)18-15-12-9-6-3/h27H,4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKGEHTYSZRXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(CO)(COC(=O)CCCCCC)COC(=O)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204693 | |

| Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56158-58-8 | |

| Record name | 1,1′-[2-(Hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56158-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythrityl triheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056158588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL TRIHEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3F1C7V55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Pentaerythrityl Esters

Advanced Esterification Reaction Pathways for Pentaerythrityl Triheptanoate

The formation of this compound is achieved through the direct esterification of pentaerythritol (B129877) with heptanoic acid. This reaction involves the combination of the alcohol's hydroxyl groups with the acid's carboxyl groups, eliminating water as a byproduct. The primary challenge lies in controlling the degree of esterification to favor the tri-ester product. Advanced methodologies have been developed to address reaction kinetics, selectivity, and scalability.

The choice of catalyst is paramount in the synthesis of pentaerythrityl esters, as it significantly influences the reaction rate and the distribution of final products. While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges in separation and can cause equipment corrosion. patsnap.comnih.gov Consequently, research has shifted towards more advanced and heterogeneous catalytic systems.

Heteropoly acids, such as phosphotungstic acid, have demonstrated high catalytic activity and good stability in the synthesis of pentaerythritol tetraheptanoate, a closely related compound. google.com These catalysts can shorten reaction times and reduce production costs. google.com Solid acid catalysts represent another important class, offering advantages like easier recovery and reduced environmental impact. patsnap.comdntb.gov.ua For instance, mesoporous composite catalysts like SnCl₂@HZSM‐5 have been investigated for the esterification of pentaerythritol. semanticscholar.orgresearchgate.net Such catalysts possess both Brønsted and Lewis acid sites, which can catalyze the esterification reaction. semanticscholar.orgresearchgate.net The presence of weak acid sites, in particular, can improve the selectivity of the desired ester while inhibiting the formation of byproducts like carbon deposits. semanticscholar.orgresearchgate.net Tin-based catalysts, including stannous oxide and stannous oxalate, have also been employed, leading to high product yields (over 99.5%) and high-quality esters with low residual acidity. google.com

The influence of different catalytic systems on the esterification of pentaerythritol is summarized in the table below.

| Catalyst Type | Specific Example | Key Findings on Kinetics & Selectivity | Source(s) |

| Heteropoly Acid | Phosphotungstic Acid | Provides high catalytic effect, leading to high esterification yield and shorter reaction times. | google.com |

| Solid Acid | SnCl₂@HZSM‐5 | High total acid content increases pentaerythritol conversion; weak acid sites improve selectivity and inhibit carbon formation. | semanticscholar.orgresearchgate.net |

| Tin-based | Stannous Oxide, Stannous Oxalate | Achieves very high conversion rates (>99.5%) with low final product acidity. | google.com |

| Organic Acid | p-Toluenesulfonic acid | Effective but as a homogeneous catalyst, it is difficult to recycle, complicating product post-processing. | patsnap.comnih.gov |

| Supported Composite Acid | H₃PW₁₂O₄₀-Methanesulfonic acid / mesoporous SiO₂ | Offers higher acidity and catalytic activity than traditional catalysts, is reusable, and more environmentally friendly. | patsnap.com |

This table is interactive. Click on the headers to sort the data.

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include temperature, the molar ratio of reactants (stoichiometry), and pressure.

Temperature: The reaction temperature affects the rate of esterification. Studies on similar pentaerythritol esters show that reactions are typically conducted at elevated temperatures, often ranging from 100°C to 220°C. nih.govgoogle.comgoogle.combohrium.com For example, the synthesis of pentaerythritol tetraheptanoate using a phosphotungstic acid catalyst is performed at 120-160°C. google.com In another process, a temperature range of 180-220°C is used for direct esterification. google.com The optimal temperature balances a sufficiently high reaction rate with the prevention of side reactions or product degradation. bohrium.com

Stoichiometry: The molar ratio of heptanoic acid to pentaerythritol is a critical parameter for controlling the degree of esterification and achieving selectivity for the tri-ester. To produce a tri-substituted ester, the molar ratio of acid to alcohol must be carefully controlled, typically using slightly more than a 3:1 ratio to drive the reaction forward while minimizing the formation of the tetra-ester. In contrast, the synthesis of tetra-esters often employs a significant excess of the carboxylic acid, with molar ratios of acid to pentaerythritol ranging from 4.4:1 to 8:1. google.comsemanticscholar.orgbohrium.com A patented process for pentaerythritol tetraheptanoate specifies a molar ratio of heptanoic acid to pentaerythritol of 5:1 to 7:1. google.com

Pressure: The esterification reaction is often carried out under vacuum or with a continuous flow of an inert gas like nitrogen. google.comgoogle.com This helps to remove the water formed during the reaction, which shifts the equilibrium towards the formation of the ester product, thereby increasing the conversion rate. google.com

The following table presents examples of optimized parameters from studies on related pentaerythritol esters.

| Parameter | Optimized Value/Range | Purpose/Effect | Source(s) |

| Temperature | 120 - 160 °C | To achieve a suitable reaction rate for heptanoate (B1214049) ester synthesis. | google.com |

| Temperature | 105 °C | Optimized for SnCl₂@HZSM‐5 catalyst to achieve high conversion and selectivity. | semanticscholar.orgresearchgate.net |

| Molar Ratio (Acid:Alcohol) | 5:1 to 7:1 | Used to drive the reaction to completion for tetra-ester synthesis. A ratio closer to 3:1 would be needed to target the tri-ester. | google.com |

| Molar Ratio (Acid:Alcohol) | 4.7:1 | Optimized for stearic acid esterification to achieve high conversion (99.3%). | semanticscholar.orgresearchgate.net |

| Catalyst Amount | 1-3 wt.% of pentaerythritol | Effective concentration for phosphotungstic acid catalyst. | google.com |

| Catalyst Amount | 1.2 wt.% | Optimized for SnCl₂@HZSM‐5 catalyst system. | semanticscholar.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The synthesis of pentaerythrityl esters can be performed using either batch or continuous flow processes, with the choice depending on the desired scale of production.

Batch Synthesis: This is the more traditional and widely documented approach for producing polyol esters. nih.govbohrium.comijcce.ac.ir In a batch process, all reactants are loaded into a reactor, and the reaction proceeds for a set amount of time until the desired conversion is reached. google.com The product is then isolated and purified. While straightforward for laboratory-scale and smaller industrial production, batch processes can have limitations in terms of heat transfer, process control, and reproducibility for very large-scale manufacturing.

Continuous Flow Synthesis: Continuous flow technology is emerging as a powerful alternative for chemical synthesis, offering several advantages for scalability. acs.org In a continuous flow process, reactants are continuously pumped through a reactor, which can be a tube or a series of interconnected reactors. google.com This method allows for superior control over reaction parameters like temperature and residence time, leading to improved efficiency, better reproducibility, and enhanced safety, especially for exothermic reactions. acs.org Continuous loop flow reactors, which incorporate heat exchangers, are particularly effective for managing the thermal energy of the reaction and can be used to produce polyols with a narrow molecular weight distribution. google.com This approach is highly relevant for industrial-scale production where consistent product quality and high throughput are required. nih.gov

Green Chemistry Principles in Pentaerythrityl Ester Synthesis

The application of green chemistry principles to the synthesis of pentaerythrityl esters aims to reduce the environmental impact of the manufacturing process. mgesjournals.com This involves developing more sustainable reaction conditions, including the use of eco-friendly solvents, reusable catalysts, and biocatalytic methods. nih.govresearchgate.net

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mgesjournals.com In traditional pentaerythritol ester synthesis, solvents like toluene (B28343) have been used to azeotropically remove water and facilitate the reaction. dntb.gov.uabohrium.com However, these solvents are often toxic and contribute to environmental pollution.

To address this, solvent-free reaction systems have been developed. google.comrsc.org In such systems, the reaction is conducted without any additional solvent, which simplifies the process, reduces waste, and lowers energy consumption associated with solvent recovery. google.com Often, an excess of one of the reactants, such as heptanoic acid, can serve as the reaction medium. This approach not only eliminates the need for a separate solvent but also helps to drive the reaction equilibrium towards the product side. The use of solid, reusable catalysts further enhances the green credentials of these processes by minimizing waste. patsnap.com

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign route to ester synthesis. nih.gov Lipases are commonly used enzymes for esterification reactions, capable of operating under mild conditions of temperature and pressure. researchgate.netmdpi.com

The enzyme Candida antarctica lipase (B570770) B (CaLB), often immobilized on a solid support (e.g., Novozym 435), is widely studied for its high catalytic activity and stability in esterification reactions. researchgate.netmdpi.com Enzymatic synthesis provides several advantages:

High Selectivity: Enzymes can exhibit high regioselectivity, which is particularly advantageous for producing partial esters like this compound. By carefully selecting the enzyme and reaction conditions, it is possible to control the number and position of the esterified hydroxyl groups.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 50-90°C) compared to conventional chemical catalysis, which reduces energy consumption and minimizes the risk of side reactions. nih.govmdpi.com

Solvent-Free Options: Enzymatic esterification can be effectively performed in solvent-free systems, further enhancing the sustainability of the process. nih.govmdpi.com

The optimization of enzymatic synthesis involves studying parameters such as enzyme load, temperature, substrate molar ratio, and the removal of water to maximize conversion. nih.govresearchgate.net

| Biocatalyst | Substrates | Key Findings | Source(s) |

| Candida antarctica lipase B (CaLB) | Pentaerythritol, Ricinoleic Acid | Systematic study of reaction parameters (time, solvent, molar ratio, enzyme load) to yield selective monoesters. | researchgate.net |

| Candida antarctica lipase B (CaLB) | Various alcohols and acids | Exhibits high catalytic activity and selectivity; prefers long-chain alcohols and acids. Optimal temperature around 85°C. | mdpi.com |

| Immobilized Lipase | Trimethylolpropane (B17298), Levulinic Acid | Effective in a solvent-free system, with the enzyme being recyclable for multiple batches. | nih.gov |

| Lipozyme RM IM | Cottonseed Oil, Capric Acid | Used for solvent-free acidolysis in a fluidized bed reactor, showing good operational stability and reuse capacity. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Atom Economy and Waste Minimization in Synthetic Design

The concept of atom economy, a cornerstone of green chemistry, is crucial in the synthesis of pentaerythritol esters. It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The direct esterification of pentaerythritol with heptanoic acid to form this compound is an example of a reaction with high atom economy. In this condensation reaction, the only byproduct is water, which is environmentally benign.

The theoretical atom economy can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of a tri-substituted ester, the reaction is: C(CH₂OH)₄ + 3 CH₃(CH₂)₅COOH → C(CH₂OH)(CH₂OOC(CH₂)₅CH₃)₃ + 3 H₂O

To maximize atom economy and minimize waste, several strategies are employed in the industrial production of pentaerythrityl esters:

Catalyst Selection: The use of efficient and recyclable catalysts is paramount. While traditional acid catalysts like sulfuric acid are effective, they can lead to corrosion and waste generation during neutralization. patsnap.com Solid acid catalysts, such as ion-exchange resins or supported metal oxides, offer advantages in terms of separation, reusability, and reduced environmental impact.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and molar ratio of reactants can significantly improve the yield and selectivity towards the desired tri-ester, thereby reducing the formation of byproducts and unreacted starting materials. For instance, conducting the reaction under vacuum helps in the continuous removal of water, shifting the equilibrium towards the product side and enhancing the reaction rate.

Solventless Synthesis: Whenever feasible, performing the reaction without a solvent (neat) is highly desirable as it eliminates the waste associated with solvent recovery and disposal.

Research into the synthesis of various pentaerythritol esters has demonstrated that high yields (95-96% of the theoretical value) and high purity (>99.6%) can be achieved through optimized thermal esterification processes. finechem-mirea.rubohrium.comfinechem-mirea.ru These processes often utilize an excess of the carboxylic acid and a solvent to facilitate the removal of reaction water at a constant temperature, which in turn minimizes side reactions and increases selectivity. finechem-mirea.rubohrium.comfinechem-mirea.ru

Renewable Feedstock Utilization in Polyol Ester Production

The shift towards a bio-based economy has spurred significant interest in utilizing renewable feedstocks for the production of chemicals, including polyol esters like this compound. Both key precursors, pentaerythritol and heptanoic acid, can be derived from renewable resources.

Pentaerythritol from Renewable Sources: Traditionally, pentaerythritol is synthesized from acetaldehyde (B116499) and formaldehyde, which are derived from fossil fuels. However, there is a growing trend towards producing these precursors from biomass. Bio-based routes to pentaerythritol are being explored, which can significantly reduce the carbon footprint of the final product.

Heptanoic Acid from Renewable Sources: Heptanoic acid, a seven-carbon fatty acid, can be sourced from various renewable feedstocks. A primary source is castor oil, which contains a high percentage of ricinoleic acid. Through oxidative cleavage of ricinoleic acid, both heptanoic acid and azelaic acid can be produced. Other vegetable oils and microbial fermentation processes are also being investigated as potential sources for medium-chain fatty acids.

The use of renewable feedstocks in the production of pentaerythrityl esters offers several advantages:

Reduced Environmental Impact: It lessens the dependence on finite fossil fuels and can lead to a net reduction in greenhouse gas emissions.

Enhanced Sustainability: It promotes the development of a circular economy by utilizing agricultural products and byproducts.

Improved Product Performance: In some cases, bio-based lubricants can exhibit superior properties such as higher lubricity and biodegradability.

The following table summarizes the potential renewable feedstocks for the synthesis of this compound:

| Precursor | Traditional Source | Renewable Feedstock(s) |

| Pentaerythritol | Acetaldehyde and Formaldehyde (from fossil fuels) | Biomass-derived sugars and alcohols |

| Heptanoic Acid | Petroleum-based synthesis | Castor oil (via cleavage of ricinoleic acid), other vegetable oils, microbial fermentation |

Derivatization and Functionalization of the Pentaerythritol Core

The versatility of the pentaerythritol molecule, with its four primary hydroxyl groups, allows for extensive derivatization and functionalization to create a wide array of esters with tailored properties.

Synthesis of Branched and Functionalized Pentaerythritol Derivatives

The synthesis of pentaerythritol esters is not limited to straight-chain fatty acids. By reacting pentaerythritol with branched-chain carboxylic acids or acids containing other functional groups, it is possible to create esters with unique characteristics. For example, the use of branched-chain acids, such as isostearic acid, can improve the low-temperature fluidity of the resulting ester, which is a critical property for lubricants.

Functional groups can be introduced into the ester molecule either through the carboxylic acid or by modifying the remaining free hydroxyl group in a partially esterified pentaerythritol, such as this compound. This allows for the incorporation of functionalities that can enhance properties like thermal stability, antioxidant activity, or compatibility with other materials. Research has been conducted on the synthesis of functionalized derivatives of pentaerythritol by reacting it with various aldehydes and nucleophilic reagents. researchgate.net

Chemical Modifications for Tunable Material Performance

The performance of pentaerythritol esters can be precisely tuned through chemical modifications of the pentaerythritol core. The choice of the fatty acid used for esterification has a significant impact on the final properties of the ester.

Influence of Fatty Acid Chain Length and Branching:

| Property | Effect of Increasing Chain Length | Effect of Branching |

| Viscosity | Increases | Generally decreases |

| Pour Point | Generally increases | Significantly decreases |

| Oxidative Stability | Generally increases | Can be affected by the type of branching |

| Volatility | Decreases | Generally increases |

For instance, a study on the influence of molecular structure on the pour point of pentaerythritol esters showed that esters with branched chains have a lower pour point compared to those with straight chains of the same carbon number. core.ac.uk This is attributed to the disruption of crystal lattice formation at low temperatures by the branched chains. The pour point of a pentaerythritol ester could be reduced to -40°C when the raw material contained 10% to 15% branched-chain acid. core.ac.uk

By carefully selecting a mix of linear and branched fatty acids, or fatty acids of different chain lengths, it is possible to synthesize mixed pentaerythritol esters with a desired balance of properties for specific applications, such as high-performance lubricants.

Stereoselective Synthesis of Pentaerythrityl Ester Isomers

The stereoselective synthesis of pentaerythrityl ester isomers is a highly specialized and complex area of research. Pentaerythritol itself is an achiral molecule. However, if four different substituents are attached to the four methylene (B1212753) groups, the central carbon atom becomes a stereocenter. In the case of pentaerythritol triheptanoate, where three of the four hydroxyl groups are esterified with heptanoic acid, the molecule remains achiral.

However, the synthesis of chiral dendrimers and other complex macromolecules using a pentaerythritol core has been reported. core.ac.ukacs.org In these cases, the chirality is introduced by attaching four different dendritic wedges or other complex substituents to the pentaerythritol scaffold. core.ac.ukacs.org This demonstrates that the pentaerythritol core can serve as a stereocenter in more complex molecular architectures.

The resolution of such chiral macromolecules can be challenging due to conformational flexibility. acs.org While the direct stereoselective synthesis of simple fatty acid esters of pentaerythritol to create specific isomers is not a common practice in industrial applications, the principles of asymmetric synthesis could theoretically be applied. This would likely involve the use of chiral catalysts or resolving agents, but the practical applications and benefits for a compound like pentaerythritol triheptanoate are not well-established in the current literature. The primary focus in the synthesis of pentaerythritol esters for industrial use remains on controlling the degree of esterification and the composition of the fatty acid moieties to achieve the desired physical and chemical properties.

Role in Advanced Materials Science and Engineering Systems

Integration into High-Performance Lubricant Formulations

The demand for lubricants that can perform under increasingly severe conditions, such as extreme temperatures and pressures, has driven the development of synthetic lubricants. Pentaerythrityl esters, including pentaerythrityl triheptanoate, are a key class of synthetic base stocks that offer superior performance over traditional mineral oils.

Pentaerythrityl Esters as Base Stocks in Synthetic Lubricants

Pentaerythrityl esters are categorized as Group V base stocks in the American Petroleum Institute (API) classification. These esters are synthesized through the esterification of pentaerythrityl, a polyol with four hydroxyl groups, with various carboxylic acids. cnlubricantadditive.com The choice of the carboxylic acid, in this case, heptanoic acid to form this compound, allows for the tailoring of the final properties of the lubricant base stock.

Key properties of pentaerythrityl esters that make them excellent base stocks for synthetic lubricants include:

High Thermal and Oxidative Stability: The ester linkages in pentaerythrityl esters are more resistant to thermal breakdown and oxidation compared to the hydrocarbon chains in mineral oils. This allows them to be used in high-temperature applications such as aviation turbine oils and industrial oven chain lubricants. cnlubricantadditive.compacificspecialityoils.comgoogle.comgoogleapis.com

Excellent Viscosity-Temperature Characteristics: Pentaerythrityl esters typically possess a high viscosity index (VI), which means their viscosity changes less with temperature fluctuations compared to mineral oils. pacificspecialityoils.com This ensures reliable lubrication performance over a wide operating temperature range.

Good Low-Temperature Fluidity: These esters exhibit low pour points, allowing them to remain fluid and provide effective lubrication at low temperatures. cnlubricantadditive.compacificspecialityoils.com

Inherent Lubricity and Polarity: The polar nature of the ester molecules leads to strong adsorption on metal surfaces, forming a protective film that enhances lubricity. tribology.rs

Biodegradability: Many pentaerythrityl esters are more readily biodegradable than mineral oil-based lubricants, making them a more environmentally friendly option. pacificspecialityoils.com

The synthesis of these esters involves reacting technical pentaerythrityl (a mixture of mono- and di-pentaerythrityl) with a mixture of carboxylic acids, which can include C5 to C10 acids to achieve specific performance targets for applications like aviation turbo oils. google.comgoogleapis.com

Table 1: Comparative Properties of Lubricant Base Stocks

| Property | Pentaerythrityl Esters | Mineral Oils |

|---|---|---|

| Thermal Stability | High | Moderate |

| Oxidative Stability | High | Moderate |

| Viscosity Index | High | Low to High |

| Low-Temperature Fluidity | Excellent | Fair to Good |

| Inherent Lubricity | Excellent | Good |

| Biodegradability | Good | Poor |

Tribological Performance Studies: Mechanisms of Friction Reduction and Wear Protection

The primary function of a lubricant is to minimize friction and wear between moving surfaces. Tribological studies on lubricants containing pentaerythrityl esters have demonstrated their effectiveness in this regard.

The mechanisms behind their superior friction reduction and wear protection are attributed to several factors:

Boundary Film Formation: The polar ester groups in this compound have a strong affinity for metal surfaces. This leads to the formation of a durable, adsorbed molecular layer, known as a boundary film. tribology.rs This film acts as a protective barrier, preventing direct metal-to-metal contact, especially under high load and low-speed conditions where a full hydrodynamic film cannot be maintained.

Surface Adsorption and Molecular Orientation: The long fatty acid chains of the ester molecules orient themselves away from the metal surface, creating a low-shear-strength layer that facilitates smooth sliding between the surfaces. mdpi.com

Enhanced Film Strength: The unique branched structure of pentaerythrityl esters contributes to a higher film strength compared to linear molecules, providing better protection under heavy loads.

Research has shown that the tribological performance of biolubricants, including those derived from vegetable oils and synthesized into polyol esters like pentaerythrityl esters, is often superior to that of mineral-based lubricants due to the presence of these polar ester groups. tribology.rs Studies comparing different base oils have indicated that the molecular structure of the lubricant is directly related to its frictional properties, with branched esters often exhibiting improved low-friction performance. mdpi.com

Rheological Behavior of Pentaerythrityl Ester-Based Lubricants Under Extreme Conditions

Rheology is the study of the flow of matter, and for lubricants, viscosity is the most critical rheological property. The performance of a lubricant under extreme conditions, such as high temperatures, high pressures, and high shear rates, is largely dictated by its rheological behavior.

Pentaerythrityl ester-based lubricants, including those formulated with this compound, exhibit favorable rheological properties under such demanding conditions:

High Viscosity Index: As previously mentioned, the high VI of these esters ensures that the lubricant maintains an effective viscosity at elevated temperatures, preventing excessive thinning and loss of the lubricating film.

Pressure-Viscosity Coefficient: These esters demonstrate a significant increase in viscosity with pressure, which is crucial for maintaining a robust lubricating film in high-load applications like gears and bearings.

Shear Stability: Pentaerythrityl esters generally possess good shear stability, meaning they resist permanent viscosity loss when subjected to high shear forces in components like hydraulic pumps and transmissions.

Studies have shown that lubricants based on trimethylolpropane (B17298) esters, which are also polyol esters, exhibit Newtonian fluid behavior over a wide range of temperatures and shear rates. researchgate.netresearchgate.net It is expected that pentaerythrityl esters would exhibit similar stable rheological behavior.

Interactions with Lubricant Additives: Synergistic and Antagonistic Effects

Pentaerythrityl esters, due to their polar nature, can have significant interactions with common lubricant additives:

Anti-wear (AW) and Extreme Pressure (EP) Additives: These additives are chemically active and react with metal surfaces to form protective films. diva-portal.org The polarity of pentaerythrityl esters can sometimes compete with these additives for surface adsorption, potentially leading to antagonistic effects. However, in many cases, the ester base oil can work synergistically with AW/EP additives to enhance wear protection.

Antioxidants: Pentaerythrityl esters themselves have good oxidative stability, but antioxidants are often added to further extend the lubricant's life. The solubility and effectiveness of antioxidants can be influenced by the ester base oil.

Corrosion Inhibitors: These additives also function by adsorbing onto metal surfaces to prevent corrosion. Similar to AW/EP additives, their performance can be affected by the polarity of the ester base oil. researchgate.net

Dispersants: These additives are used to keep soot and other contaminants suspended in the oil. Their interaction with the polar ester base oil needs to be carefully considered during formulation.

The effectiveness of an additive package is highly dependent on the specific base oil used, and careful formulation is required to achieve the desired performance and avoid antagonistic interactions. diva-portal.orgscribd.com

Application in Polymer Science and Composite Materials

Beyond their primary use in lubricants, pentaerythrityl esters have found applications in polymer science, primarily as plasticizers and processing aids.

Compatibilization of Pentaerythrityl Esters with Polymer Matrices

The compatibility of an additive with a polymer matrix is crucial for achieving a stable and functional material. Pentaerythrityl esters, including this compound, are often used as plasticizers, particularly for polar polymers like polyvinyl chloride (PVC). google.comkanademy.com

The mechanism of plasticization and compatibilization involves the following principles:

Polarity Matching: For an ester to be compatible with a polymer, their polarities should be similar. hallstarindustrial.com The polar ester groups of pentaerythrityl esters make them compatible with polar polymers like PVC.

Intermolecular Interactions: Plasticizer molecules insert themselves between the polymer chains, weakening the intermolecular forces (van der Waals forces) between them. nurchem.comlongchangchemical.com This increases the free volume and mobility of the polymer chains, resulting in a more flexible and processable material.

Gel Theory of Plasticization: This theory suggests that the stiffness of a polymer arises from a three-dimensional network of weak attachments along the polymer chains. Plasticizer molecules can interact with these attachment sites, separating the polymer chains and increasing flexibility. hallstarindustrial.comscribd.com

Lubricity Theory: This theory posits that the plasticizer acts as an internal lubricant, allowing the polymer molecules to glide past one another more easily when the material is flexed. scribd.com

Pentaerythrityl esters derived from a mix of C5, C7, and C9 carboxylic acids have been shown to be compatible with PVC over a wide range of concentrations. google.com Furthermore, modifying pentaerythrityl with adipic acid can lower its melting point, making it more suitable for PVC processing and improving compatibility. kanademy.commedcraveonline.com In some cases, pentaerythrityl esters can also be used as release agents in polymers like polycarbonate and ABS, where they improve the surface properties of the finished articles. emeryoleo.com

Influence on Melt Rheology and Processability of Polymer Composites

The processing of polymer composites is critically dependent on the rheological behavior of the polymer melt. Additives can significantly alter viscosity and elasticity, thereby affecting processability. While the influence of various plasticizers and additives on the melt rheology of polymers is a broad area of study, specific research detailing the effects of this compound is not readily found. Generally, esters can act as plasticizers, which increase the free volume between polymer chains, reducing the glass transition temperature and melt viscosity. This can lead to improved processability during techniques like extrusion and injection molding. However, without specific studies on this compound, its precise impact on the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of specific polymer composites remains unquantified.

Development of Advanced Soft Matter and Nanocomposite Systems

The development of advanced soft matter and nanocomposite systems often involves the use of functional molecules to act as surfactants, dispersants, or matrix modifiers. While pentaerythritol (B129877), the precursor to this compound, has been investigated in the context of nanocomposites for thermal energy storage when combined with alumina (B75360) nanoparticles, specific research detailing the role of this compound in the development of advanced soft matter or other nanocomposite systems is not available. The ester groups in this compound could theoretically provide functionality for interacting with nanoparticles or for self-assembly in soft matter systems, but empirical evidence to support this is not present in the available literature.

Structure-Performance Relationships in Material Design

Understanding the relationship between the molecular structure of a compound and the macroscopic properties of a material is fundamental to material design. This section explores the potential structure-performance relationships for this compound based on general principles of organic and polymer chemistry, while noting the absence of specific research on this compound.

Elucidation of Molecular Structure Effects on Macroscopic Material Characteristics

The molecular architecture of this compound, featuring a central neopentane (B1206597) core with three heptanoate (B1214049) ester chains, suggests several potential effects on material properties. The long alkyl chains of the heptanoate groups would be expected to impart flexibility and a degree of hydrophobicity to a material. The ester linkages can participate in polar interactions. However, without experimental data, it is not possible to definitively correlate these structural features with macroscopic characteristics such as tensile strength, modulus, or thermal stability in a composite material.

Rational Design of Pentaerythrityl Ester Architectures for Targeted Applications

The rational design of molecules for specific applications is a key aspect of modern materials science. For pentaerythrityl esters, this could involve tailoring the length and functionality of the ester side chains to achieve desired properties. For example, longer or shorter alkyl chains would be expected to modify the plasticizing efficiency and compatibility with different polymer matrices. While the design of other pentaerythritol-based structures, such as glycodendrimers for biomedical applications, has been explored, specific design principles for this compound in material applications are not documented.

Mechanisms of Action in Non-Biological Systems (e.g., film formation, energy dissipation)

The mechanisms by which additives function in non-biological systems are crucial for their effective application. In film formation, a plasticizer like a pentaerythrityl ester could lower the minimum film formation temperature of a polymer dispersion by softening the polymer particles and facilitating their coalescence. Regarding energy dissipation, the flexible alkyl chains of this compound could potentially absorb and dissipate mechanical energy, contributing to the toughness of a material. However, specific studies on the mechanisms of action for this compound in these contexts are not available.

Degradation Pathways and Long Term Stability Investigations

Thermal and Oxidative Degradation Mechanisms of Pentaerythrityl Esters

Pentaerythrityl esters are favored for their inherent thermal and oxidative stability, which is structurally attributed to the absence of hydrogen atoms on the β-carbon of the neopentyl backbone. mdpi.com This structural feature prevents the low-energy β-elimination reaction, a common thermal decomposition pathway for other esters. mdpi.com Consequently, their degradation proceeds through higher-energy free-radical pathways, making them significantly more stable. mdpi.com However, under severe operating conditions, typically at temperatures exceeding 200°C in the presence of oxygen, these esters undergo thermo-oxidative degradation, leading to increased viscosity, elevated acid numbers, and the formation of deposits or sludge. mdpi.com

The rate of decomposition is highly dependent on several factors:

Temperature: The decomposition rate increases significantly with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation, which is used to determine the activation energy (Ea) for the degradation process. nist.govmdpi.com For instance, kinetic studies on rosin (B192284) pentaerythritol (B129877) ester showed that reaction rates increased with temperatures from 260°C to 290°C. mdpi.com

Atmosphere: The presence of oxygen is a critical factor. In an inert atmosphere, degradation is purely thermal, whereas the presence of oxygen initiates oxidative degradation, a more rapid process characterized by free-radical chain reactions. acs.org The oxidation process can be divided into an initiation phase with a slow rate of oxygen consumption, followed by a rapid propagation or acceleration phase. acs.org

Other Influencing Factors: The thermal stability and decomposition temperature can also be affected by the purity of the ester, with higher purity leading to improved stability. zbaqchem.com The presence of impurities like benzene (B151609) or phenol (B47542) can lower the decomposition temperature. zbaqchem.com Furthermore, external stimuli such as high pressure can increase the decomposition temperature, while UV irradiation can lower it. zbaqchem.com

Table 1: Factors Influencing the Decomposition of Pentaerythrityl Esters

| Factor | Effect on Decomposition Rate/Stability | References |

|---|---|---|

| Temperature | Rate increases exponentially with temperature, following the Arrhenius equation. | nist.govmdpi.com |

| Atmosphere (Oxygen) | Presence of oxygen initiates faster oxidative degradation pathways. | acs.org |

| Purity | Higher purity generally leads to greater thermal stability. | zbaqchem.com |

| Impurities | Certain impurities (e.g., benzene, phenol) can lower the decomposition temperature. | zbaqchem.com |

| Pressure | High-pressure treatment has been found to increase the decomposition temperature. | zbaqchem.com |

| UV Irradiation | Can lower the decomposition temperature and induce photo-oxidation. | zbaqchem.commdpi.com |

The thermal and oxidative degradation of pentaerythrityl esters results in a wide array of chemical products. The identification of these products is crucial for understanding the degradation mechanism. Common analytical techniques used for this purpose include gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC). mdpi.comnist.govncsu.edu

Key degradation products identified in studies of pentaerythrityl esters include:

Low Molecular Weight Products:

Carboxylic Acids: Formed from the cleavage of the ester bond, leading to an increase in the total acid number (TAN) of the fluid. nist.govncsu.edu

Aldehydes and Ketones: Result from the oxidation and cleavage of the acyl chains. mdpi.comnist.gov For example, the oxidation of a heptanoate (B1214049) chain can lead to the formation of 3-heptanone. mdpi.com

Alkanes: Shorter-chain alkanes can be formed from the fragmentation of the original ester side chains. nist.gov

High Molecular Weight Products:

Tri-esters: Formed by the loss of one of the fatty acid chains from the original tetraester molecule. nist.gov

Oligomers and Polymers: As degradation progresses, radical-induced polymerization reactions can occur, leading to a significant increase in viscosity and the formation of dimers and other high-molecular-weight species. ncsu.eduncsu.edu These products are often responsible for sludge and varnish formation. mdpi.com

The growth of hydroxyl groups (observed via FTIR) and the increase in free acid content are common indicators of the extent of thermo-oxidative degradation in the liquid phase. ncsu.edu

The oxidation of polyol esters proceeds via a free-radical autoxidation mechanism, which is a chain reaction consisting of four main stages: initiation, propagation, branching, and termination. mdpi.comacs.org

Initiation: The process begins with the formation of free radicals (R•) from the ester molecule (RH) under thermal stress. acs.org RH → R• + H•

Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction. acs.orgresearchgate.net R• + O₂ → ROO• ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine to form stable, non-radical products. acs.org R• + R• → R-R ROO• + ROO• → Non-radical products

The primary site of oxidative attack on a polyol ester molecule is typically the methylenic group (CH₂) of the polyol fragment, which is more reactive than the acyl fragments. researchgate.net The deactivating influence of the adjacent carbonyl group makes the acyl chains more inert to initial oxidation. researchgate.net

Mechanistic Modeling of Degradation Processes

To gain a deeper, molecular-level understanding of ester degradation, researchers employ mechanistic modeling and computational simulations. These approaches complement experimental studies by elucidating reaction pathways, transition states, and the relationship between molecular structure and stability.

Computational chemistry provides powerful tools for investigating degradation mechanisms. Molecular dynamics (MD) simulations can be used to study the physical properties and behavior of ester molecules at various temperatures. researchgate.net For instance, MD has been used to explore how the molecular structure of different pentaerythrityl esters influences their low-temperature flow properties, which are related to intermolecular forces that can also play a role in degradation accessibility. researchgate.net

More advanced methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can model the specifics of chemical bond breaking and formation. nih.gov These simulations can calculate the activation energy barriers for different proposed reaction steps, identifying the rate-limiting step and the most favorable degradation pathway. nih.gov By modeling the interaction of ester molecules with oxygen and the subsequent formation and decomposition of intermediates like hydroperoxides, these computational studies can provide detailed energetic profiles of the entire oxidation process. While specific simulations for pentaerythrityl triheptanoate are not widely published, studies on other polyesters demonstrate the capability of these methods to reveal the molecular origins of catalytic activity and degradation. nih.gov

The stability of a pentaerythrityl ester is intrinsically linked to its molecular structure. The relationship between structure and reactivity is a key area of investigation for designing more stable lubricants.

Alcohol Moiety: As previously mentioned, the neopentyl structure of the pentaerythritol core, which lacks β-hydrogens, is the primary reason for the high thermal stability of these esters. mdpi.com

Acid Moiety (Acyl Group): The structure of the fatty acid chains also significantly influences oxidative stability.

Branching: Substitution of hydrogen atoms on the acyl chains with alkyl groups can sharply increase thermo-oxidative stability. This is because the tertiary carbon-hydrogen bonds created by branching are more resistant to abstraction by peroxy radicals. researchgate.net

Chain Length: Oxidative stability generally increases with decreasing mid-chain acid length. mdpi.com

Reactivity of CH₂ Groups: Kinetic studies have shown that the reactivity of different methylene (B1212753) groups within the ester molecule varies. The methylene groups of the polyol fragment are the most susceptible to oxidative attack, followed by the methylene groups of the acid chain, with those further from the carbonyl group being more reactive. researchgate.net

This understanding of structure-reactivity relationships allows for the targeted design of polyol esters with enhanced stability for specific high-performance applications. mdpi.comresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Pentaerythritol | - |

| Pentaerythritol tetraheptanoate | PEC7 |

| Benzene | - |

| Phenol | - |

| 3-heptanone | - |

| Hydroperoxide | ROOH |

| Peroxy radical | ROO• |

| Alkoxy radical | RO• |

Strategies for Enhancing the Stability of Pentaerythrityl Esters in Diverse Environments

The long-term stability of pentaerythrityl esters, including this compound, is crucial for their performance in demanding applications such as high-temperature lubricants and dielectric fluids. The primary degradation pathways for these esters are hydrolysis and thermo-oxidative breakdown. ncsu.edupurdue.edu Various strategies have been developed to mitigate these degradation processes, focusing on both modifications of the ester's molecular environment and the incorporation of stabilizing additives. These approaches aim to extend the service life of the ester-based fluids by preventing the chemical reactions that lead to increased acidity, viscosity changes, and the formation of sludge and deposits. ncsu.edumdpi.com

Enhancement of Hydrolytic Stability

Hydrolysis is a significant concern for esters, as the reaction with water can break the ester bond, reverting it to its constituent alcohol (pentaerythrityl) and carboxylic acid (heptanoic acid). zslubes.commachinerylubrication.com This process is autocatalytic, as the liberated acid can catalyze further hydrolysis, leading to a rapid increase in the fluid's Total Acid Number (TAN) and potential corrosion. stle.orglubesngreases.com

One key strategy to improve hydrolytic stability involves the use of additives that can manage the presence of water or the resulting acidic byproducts. Research has shown that specific architectures of polyalkylene glycols (PAGs) can dramatically improve the hydrolytic stability of synthetic esters. stle.orgyoutube.com An ethylene (B1197577) oxide/propylene oxide triblock copolymer, for instance, has been found to be particularly effective. These PAGs are thought to act as "polymeric sponges," absorbing and trapping water within the lubricant, thereby making it less available to react with the ester. stle.org The effectiveness of this approach was demonstrated in studies where the addition of a PAG triblock copolymer significantly reduced the increase in TAN for synthetic esters subjected to accelerated hydrolysis conditions. stle.org

Another effective method is the use of "acid catchers," which are compounds designed to react with and neutralize the carboxylic acids formed during hydrolysis. purdue.edu Epoxy compounds, such as neodecanoyl glycidyl (B131873) ester, are commonly used for this purpose. By scavenging the acid as it is formed, these additives prevent the autocatalytic acceleration of the degradation process, thereby preserving the integrity of the ester. purdue.edu

A third approach is based on molecular design, specifically by introducing steric hindrance around the vulnerable ester linkage. lubesngreases.com By using bulky molecular groups near the carbonyl group of the ester, the approach of water molecules is physically blocked, slowing the rate of the hydrolysis reaction. This can be achieved by creating the ester from an acid that has branching at the alpha position. lubesngreases.com Esters designed with this feature exhibit significantly enhanced stability in the presence of water. machinerylubrication.com

Interactive Table: Effect of Polyalkylene Glycol (PAG) Additive on Ester Hydrolytic Stability Data conceptualized from findings on synthetic esters. stle.org

| Formulation | Additive Concentration (%) | Test Conditions | Change in Total Acid Number (mg KOH/g) |

| Synthetic Ester (Control) | 0 | 48 hrs @ 93°C, 10% Water | +5.2 |

| Synthetic Ester + PAG | 5 | 48 hrs @ 93°C, 10% Water | +1.5 |

| Synthetic Ester + PAG | 10 | 48 hrs @ 93°C, 10% Water | +0.8 |

Enhancement of Thermo-Oxidative Stability

At elevated temperatures, pentaerythrityl esters are susceptible to oxidation, a process involving reaction with oxygen that leads to the formation of high-molecular-weight polymers, sludge, and an increase in both viscosity and acidity. ncsu.edumdpi.comsemanticscholar.org The primary strategy for combating thermo-oxidative degradation is the addition of antioxidants.

Antioxidants function by interrupting the free-radical chain reactions that constitute the oxidation process. Secondary arylamines, such as phenyl-α-naphthylamine (PANA) and phenothiazine (B1677639) (PTZ), are particularly effective high-temperature antioxidants for polyol ester lubricants. ncsu.edumdpi.com These compounds work by donating a hydrogen atom to peroxy radicals, converting them into less reactive hydroperoxides and forming a stable antioxidant radical that does not readily propagate the oxidation chain.

Research on the thermal stressing of pentaerythrityl tetrapelargonate, a structurally similar polyol ester, demonstrated the efficacy of these additives. In studies conducted at 220°C, the addition of antioxidants like PANA and PTZ significantly delayed the onset of thermal degradation. ncsu.edu This was evidenced by a slower increase in the acid value of the lubricant and a reduced formation of high-molecular-weight products, which are precursors to deposit formation. ncsu.edu The data clearly indicate that a well-chosen antioxidant package is essential for extending the operational life of pentaerythrityl esters in high-temperature environments.

Interactive Table: Effect of Antioxidants on Thermal Stability of a Pentaerythrityl Ester Data based on research findings for Pentaerythrityl Tetrapelargonate at 220°C. ncsu.edu

| Lubricant Sample | Heating Time (hours) | Acid Value (mg KOH/g) |

| Polyol Ester (Control) | 24 | 3.1 |

| Polyol Ester (Control) | 48 | 7.5 |

| Polyol Ester + PANA | 24 | 0.8 |

| Polyol Ester + PANA | 48 | 1.9 |

| Polyol Ester + PTZ | 24 | 1.0 |

| Polyol Ester + PTZ | 48 | 2.2 |

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are indispensable for probing the molecular structure and composition of Pentaerythrityl triheptanoate. These techniques provide detailed information on the compound's atomic connectivity, the functional groups present, and its molecular weight, which are critical for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation and purity determination of this compound. ¹H NMR spectroscopy confirms the structural identity of the molecule by analyzing the chemical environment of the hydrogen atoms. hyphadiscovery.com The precise chemical shifts, integration values (the area under the peaks), and coupling patterns of the protons in the heptanoate (B1214049) chains and the central pentaerythritol (B129877) core provide a definitive fingerprint of the compound.

Furthermore, quantitative NMR (qNMR) is a powerful method for accurately determining the purity of a sample. hyphadiscovery.commestrelab.com By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute purity of the this compound can be calculated without the need for a specific reference standard of the compound itself. mestrelab.com This approach is highly valued for its accuracy and directness, often being incorporated into Certificates of Analysis for reference materials. hyphadiscovery.com

Table 1: Illustrative ¹H NMR Data for Purity Calculation of this compound This table presents hypothetical data for educational purposes.

| Parameter | Analyte (this compound) | Reference Standard (e.g., Dimethyl Sulfone) |

| Signal (Peak) | Methylene (B1212753) protons adjacent to ester oxygen (-CH₂-O) | Methyl protons (-CH₃) |

| Chemical Shift (δ, ppm) | ~4.1 | ~3.1 |

| Number of Nuclides (NN) | 6 | 6 |

| Absolute Integral (AI) | 10.50 | 5.15 |

| Weighed Mass (M, mg) | 25.2 | 12.1 |

| Molecular Weight (MW, g/mol ) | 488.70 | 94.13 |

| Calculated Purity (%) | 97.8 | 100 (Certified) |

The purity (Pᵢ) is calculated using the formula: Pᵢ = (AIᵢ / AIᵣ) * (NNᵣ / NNᵢ) * (MWᵢ / MWᵣ) * (Mᵣ / Mᵢ) * Pᵣ mestrelab.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its chemical bonds. upi.edu The resulting spectrum provides a unique molecular fingerprint.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Ester C-O | C-O Stretch | 1300 - 1000 |

| Alkane | C-H Stretch | 2960 - 2850 |

| Alkane | C-H Bend | 1470 - 1370 |

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a formidable tool for analyzing complex mixtures and identifying unknown components such as impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile components of a sample containing this compound. osti.gov It can separate the main compound from lower molecular weight impurities or degradation products, with the mass spectrometer providing definitive identification of each separated component based on its mass spectrum and fragmentation pattern. mdpi.com Advanced deconvolution algorithms can be applied to the data to resolve co-eluting peaks in highly complex mixtures. nih.govscispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the analysis of less volatile or more polar degradation products and oligomers that are not amenable to GC. mdpi.com LC separates these components, which are then ionized and analyzed by tandem mass spectrometry. MS/MS provides enhanced structural information by fragmenting a selected parent ion and analyzing its daughter ions, facilitating the identification of unknown compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for the analysis of high-molecular-weight compounds and oligomers with low volatility. researchgate.net This technique is capable of analyzing complex mixtures of esters, providing information on the degree of polymerization or the distribution of different ester forms (e.g., mono-, di-, tri-, and tetra-esters of pentaerythritol) that might be present as process-related impurities. researchgate.net

Table 3: Applications of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Types of Components Analyzed |

| GC-MS | Purity testing, identification of volatile impurities and degradation products | This compound, residual reactants, volatile byproducts. |

| LC-MS/MS | Identification of non-volatile impurities and degradation products | Polar degradation products, oligomers, non-volatile additives. |

| MALDI-TOF MS | Analysis of complex ester mixtures and oligomers | Distribution of pentaerythritol esters (mono-, di-, tri-, tetra-), polymeric impurities. |

Chromatographic Separation Techniques for Quantitative Analysis

Chromatography is the cornerstone of quantitative analysis, enabling the physical separation of this compound from other components in a mixture. The area of the chromatographic peak corresponding to the compound is directly proportional to its concentration, allowing for precise quantification.

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a standard method for assessing the purity of this compound and quantifying volatile components. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net This technique can effectively separate the tri-ester from other related esters of pentaerythritol (such as di-esters or tetra-esters) and unreacted starting materials. osti.govresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. osti.gov

Table 4: Example of a Quantitative GC Purity Analysis for a this compound Sample This table presents hypothetical data for illustrative purposes.

| Peak ID | Retention Time (min) | Compound Identity | Peak Area | Area % |

| 1 | 10.5 | Heptanoic Acid | 15,200 | 0.8 |

| 2 | 18.2 | Pentaerythrityl diheptanoate | 28,800 | 1.5 |

| 3 | 21.5 | This compound | 1,850,500 | 96.9 |

| 4 | 24.1 | Pentaerythrityl tetraheptanoate | 15,500 | 0.8 |

| Total | 1,910,000 | 100.0 |

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of non-volatile components, thermally unstable compounds, or oligomers that may be present in a this compound sample. mdpi.com Separation is achieved based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase. As this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used for quantification. hyphadiscovery.com HPLC is crucial for purity assays where non-volatile, process-related impurities or higher molecular weight oligomeric species are expected.

Thermal Analysis Methods for Material Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. mdpi.com For polyol esters like Pentaerythritol triheptanoate, TGA provides critical data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual mass. researchgate.net These esters are known for their high thermal stability, which is a key property for their use in high-temperature applications such as lubricants. dle.com.twresearchgate.net

The thermal decomposition of polyol esters typically occurs in one or more steps. In an inert atmosphere (e.g., nitrogen), decomposition proceeds through pyrolysis, while in an oxidative atmosphere (e.g., air), both pyrolysis and oxidation contribute to the mass loss, often at lower temperatures. akjournals.commdpi.com Studies on similar synthetic ester lubricants show that the decomposition in an inert atmosphere often occurs as a single-step process, whereas in air, a multi-step decomposition is common. akjournals.com The initial mass loss is attributed to the volatilization of lower molecular weight components and the scission of the ester bonds. mdpi.com

The kinetics of decomposition can be modeled from TGA data to determine parameters like activation energy (Ea), which quantifies the energy barrier for the decomposition reaction. researchgate.netnist.gov For synthetic lubricants, these studies indicate that the activation energy and reaction mechanism are highly dependent on the atmosphere and heating rate. researchgate.net

Below is a table with representative TGA data for a synthetic polyol ester lubricant, illustrating the influence of the atmosphere on thermal stability.

| Atmosphere | Heating Rate (°C/min) | Onset Decomposition T (°C) | Peak Decomposition T (°C) (from DTG) | Mass Loss (%) |

|---|---|---|---|---|

| Nitrogen | 10 | ~280 | ~415 | >99 |

| Air | 10 | ~250 | ~360 (Step 1), ~470 (Step 2) | 100 |

Note: Data is representative of a typical pentaerythritol-based polyol ester lubricant and serves for illustrative purposes. Actual values for Pentaerythritol triheptanoate may vary.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net For Pentaerythritol triheptanoate, DSC is used to determine key physical properties such as melting point, crystallization temperature, and glass transition temperature (Tg). nih.gov These properties are crucial for defining the operational temperature range of the material, particularly in lubricant applications where low-temperature fluidity (pour point) and high-temperature behavior are critical. nih.gov

Upon heating a semi-crystalline sample of a polyol ester, the DSC thermogram typically shows an endothermic peak corresponding to the melting of the crystalline phase. mdpi.com The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔH). For complex mixtures containing different ester forms (mono-, di-, tri-, tetra-), the melting peak may appear broad, or multiple peaks may be observed. nih.gov

When cooled from the melt, the substance will recrystallize, which is observed as an exothermic peak in the DSC curve. The glass transition is another important feature for amorphous or semi-crystalline materials, appearing as a step-like change in the baseline of the DSC curve. nih.gov Polyol esters are generally designed to have very low pour points, which correlates with a low crystallization or glass transition temperature, ensuring fluidity in cold conditions. zslubes.com

The table below presents typical DSC data for a representative pentaerythritol ester.

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|

| Glass Transition (Tg) | -60 to -80 | N/A | Transition from a rigid, glassy state to a more rubbery state. |

| Crystallization (Tc) | -40 to -60 | Variable | Exothermic event observed upon cooling from the melt. |

| Melting (Tm) | -5 to 10 | Variable | Endothermic event corresponding to the melting of the solid phase. |

Note: Data is representative and illustrates the typical phase behavior of a high-performance polyol ester. Actual values depend on the specific fatty acid composition and purity.

Rheological Characterization Techniques for Material Behavior

Viscometry and Rheometry for Flow Properties and Viscoelasticity

The rheological properties of Pentaerythritol triheptanoate are paramount to its function, particularly when used as a base stock for lubricants. tandfonline.com Viscometry and rheometry are the primary techniques used to characterize its flow behavior and viscoelasticity. tandfonline.com Key parameters determined include kinematic and dynamic viscosity, the viscosity index (VI), and viscoelastic moduli.

Viscosity: The viscosity, or resistance to flow, is the most critical rheological property for a lubricant. tandfonline.com It is highly dependent on temperature, decreasing as temperature increases. The viscosity of polyol esters is typically measured at 40 °C and 100 °C using standard capillary viscometers or rotational rheometers. acs.org The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. acs.org A higher VI signifies a smaller change in viscosity with temperature, which is a desirable trait for lubricants operating over a wide temperature range. zslubes.com Polyol esters, in general, exhibit high VIs. researchgate.netzslubes.com

Viscoelasticity: While polyol esters behave largely as viscous liquids, they also possess some elastic properties, making them viscoelastic materials. A rotational rheometer can perform oscillatory measurements to quantify these properties. In an oscillatory test, a small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), representing the viscous component (energy dissipated as heat). researchgate.net For a liquid-like material such as Pentaerythritol triheptanoate at operational temperatures, G'' is typically much larger than G'.

The following table provides typical viscosity data for polyol esters with varying chain lengths, illustrating the expected range for a heptanoate-based ester.

| Pentaerythritol Ester | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |

|---|---|---|---|

| Tetrapentanoate (C5) | 22.1 | 4.6 | 145 |

| Tetraheptanoate (C7) | 35.5 | 6.4 | 150 |

| Tetranonanoate (C9) | 50.2 | 8.1 | 155 |

Source: Adapted from literature data on pentaerythritol tetraesters for illustrative purposes. nist.govresearchgate.net The viscosity of Pentaerythritol triheptanoate would be expected to be slightly lower than that of the corresponding tetraheptanoate.

Correlating Rheological Data with Molecular Structure and Processing Conditions

The rheological behavior of polyol esters is intrinsically linked to their molecular structure. acs.org By systematically varying the components of the ester—the polyol core, the fatty acid chain length, and the degree of branching—it is possible to tailor the final rheological properties for specific applications. acs.org

Effect of Fatty Acid Chain Length: There is a direct correlation between the length of the fatty acid chains and the viscosity of the pentaerythritol ester. acs.orgacs.org As the chain length increases (e.g., from pentanoate C5 to nonanoate (B1231133) C9), the molecular weight increases, leading to stronger intermolecular van der Waals forces. This results in a higher viscosity at any given temperature. acs.orgresearchgate.net The viscosity index also tends to increase with longer, linear alkyl chains. acs.org

Effect of Branching: Branching within the fatty acid chains also has a profound effect on rheology. srce.hr Increased branching disrupts the regular packing of the molecules, which can lower the pour point and improve low-temperature fluidity. srce.hrpurdue.edu However, branching can also increase viscosity compared to a linear isomer of the same carbon number due to increased steric hindrance and entanglement. acs.orgpurdue.edu The pressure-viscosity coefficient, a measure of how viscosity increases with pressure, is also strongly influenced by the degree of branching. purdue.edu

These structure-property relationships are fundamental in the design of synthetic lubricants. For Pentaerythritol triheptanoate, its rheological profile is a direct consequence of its pentaerythritol backbone, the three C7 linear chains, and the single hydroxyl group, positioning its properties between those of a di-ester and a fully saturated tetra-ester. acs.orgacs.org

Method Validation and Interlaboratory Performance Studies for Analytical Protocols

The establishment of robust and reliable analytical methods is paramount for the accurate quantification of cosmetic ingredients such as this compound. Method validation ensures that a specific analytical procedure is suitable for its intended purpose, providing data that are credible and reproducible. wjarr.com Furthermore, interlaboratory performance studies, often referred to as round-robin or collaborative studies, are crucial for assessing the reproducibility and transferability of an analytical method across different laboratories, equipment, and analysts. youtube.com While specific validated analytical methods and interlaboratory studies for this compound are not extensively detailed in publicly available literature, the principles and methodologies for such validations are well-established within the cosmetics and chemical analysis industries. nih.govintertek.com This section outlines the typical validation parameters and the framework for interlaboratory studies that would be applied to an analytical protocol for this compound.

Method Validation Parameters

An analytical method for the quantification of this compound, likely employing techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), would undergo validation for several key performance characteristics to ensure its reliability. scielo.briiste.orgmdpi.com These parameters, guided by international standards like those from the International Organization for Standardization (ISO), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from the cosmetic formulation. wjarr.com For this compound, this would involve demonstrating that the analytical signal is free from interference from other esters, fatty acids, and cosmetic base ingredients.

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. mdpi.commdpi.com A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (R²) of the calibration curve. mdpi.com

The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of this compound is spiked into a blank cosmetic matrix and the percentage of the analyte recovered is measured. mdpi.commostwiedzy.pl

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-day precision): Expresses the variation within a single laboratory, accounting for different days, different analysts, and different equipment. researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brmostwiedzy.pl

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brmostwiedzy.pl

An illustrative summary of acceptance criteria for these validation parameters for a hypothetical chromatographic method for this compound is presented in Table 1.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |

| Range | Defined by the linear concentration range. |

| Accuracy (Recovery) | 98% - 102% |

| Precision (Repeatability, RSD%) | ≤ 2% |